Array ( [bid] => 13538171 ) Buy 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid

Catalog No.
S14069721
CAS No.
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic ...

Product Name

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid

IUPAC Name

2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-5-3-7(9(13)14)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3,(H,13,14)

InChI Key

RNNGXUHIDJFIOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C(=O)O

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyridazine ring fused with an imidazole moiety. Its molecular formula is C9H10N4O2, and it is known for its potential applications in pharmaceuticals and biochemistry. The compound's structure features two methyl groups at the 2 and 8 positions of the imidazo[1,2-b]pyridazine ring, along with a carboxylic acid functional group at the 6 position, contributing to its chemical reactivity and biological properties .

The chemical reactivity of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid can be attributed to its functional groups. It can undergo various reactions typical of carboxylic acids, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic substitutions: Particularly involving the nitrogen atoms in the imidazo and pyridazine rings.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .

Research indicates that 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial agent: Showing activity against certain bacterial strains.
  • Antitumor properties: Investigated for its ability to inhibit cancer cell proliferation.
  • Enzyme inhibition: Particularly as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism .

Several synthetic routes have been developed for the production of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors that contain both imidazole and pyridazine functionalities.
  • Functional Group Transformations: Modifying existing compounds through methods such as alkylation and carboxylation.
  • Multi-step Synthesis: Involving several reaction steps to build the complex structure starting from simpler organic compounds.

These methods allow for the efficient production of the compound with varying degrees of yield and purity depending on the specific conditions employed .

The applications of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid span across several fields:

  • Pharmaceutical Development: As a potential scaffold for drug design due to its bioactive properties.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biochemical Studies: Investigated for its role in enzyme inhibition and metabolic pathways.

Its unique structure makes it a valuable compound in both academic research and industrial applications .

Studies on the interactions of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid with biological targets have revealed insights into its mechanism of action. Notably:

  • Protein Binding: Investigations into how this compound binds to various proteins can help elucidate its biological effects.
  • Drug Interaction Profiles: Understanding how it interacts with other drugs can aid in predicting pharmacokinetic behaviors and potential side effects.

Such studies are critical for assessing the safety and efficacy of this compound in therapeutic contexts .

Several compounds share structural similarities with 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarityUnique Features
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acidC8H6ClN3O2HighContains chlorine substituent
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylateC9H8ClN3O2HighMethyl ester derivative
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylateC10H10ClN3O2ModerateEthyl ester variant
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acidC9H9ClN4O2ModerateDifferent substitution pattern

These compounds highlight the diversity within the imidazo[1,2-b]pyridazine family while emphasizing the unique methyl substitutions present in 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid that may influence its biological activity and chemical behavior .

Radical-mediated cyclization has emerged as a powerful tool for constructing fused heterocyclic systems, including imidazo[1,2-b]pyridazines. These methods leverage the high reactivity of radical intermediates to overcome thermodynamic and kinetic barriers associated with traditional ionic pathways.

Electrochemical Radical [3+2] Cycloaddition

A notable advancement involves the electrochemical synthesis of imidazo[1,2-a]pyridine derivatives via radical cascades, as demonstrated by recent work using vinyl azides, thiophenols, and pyridines. While this method targets pyridine-based systems, its principles are adaptable to pyridazine analogs. The reaction proceeds through an electrochemically generated iminyl radical intermediate, which undergoes [3+2] cycloaddition with pyridazine derivatives. Key advantages include mild conditions (room temperature, no metal catalysts) and compatibility with diverse substituents. For imidazo[1,2-b]pyridazines, substituting pyridines with 3-aminopyridazines could enable analogous radical cyclization pathways.

Oxidative Radical Cyclization

Metal-free oxidative systems employing hydrogen peroxide and iodine have shown efficacy in forming imidazo[1,2-a]pyridines through Michael addition followed by iodination and cyclization. Applied to pyridazine systems, this approach could involve:

  • Michael addition of 2-aminopyridazine to nitroolefins
  • Iodination at the α-position via HOI generated in situ
  • Intramolecular nucleophilic substitution to form the fused ring system

This method’s regiochemical outcome is governed by the electronic effects of substituents on the pyridazine ring, with electron-withdrawing groups enhancing cyclization efficiency.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types